

Odatroltide (LT3001) in Preclinical Stroke Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical efficacy and proposed mechanism of action of **Odatroltide** (also known as LT3001), a novel dual-function molecule for the treatment of acute ischemic stroke. The following sections detail its application in rodent and nonhuman primate stroke models, including available quantitative data, experimental protocols, and visualizations of its therapeutic action.

Introduction

Odatroltide is a synthetic peptide conjugate designed to offer both thrombolytic and neuroprotective effects in the context of ischemic stroke. It combines a peptide sequence for recanalizing occluded blood vessels with a small molecule that scavenges free radicals and reduces inflammation-mediated reperfusion injury.[1] Preclinical studies in rodent and nonhuman primate models have been conducted to evaluate its safety and efficacy, suggesting a wider therapeutic window compared to standard thrombolytic agents like recombinant tissue-type plasminogen activator (rtPA).[2]

Odatroltide in Rodent Stroke Models

A key study by Zhou et al. (2022) investigated the effects of **Odatroltide** in a focal embolic ischemic stroke model in rats, providing significant insights into its therapeutic potential and safety profile.[3]



Quantitative Data Summary

The following tables summarize the key findings from the aforementioned study, comparing **Odatroltide** treatment with rtPA and a control group at different time points post-stroke induction.

Table 1: Effect of Odatroltide on Infarct Volume and Brain Swelling in Rats

| Treatment Group | Treatment Time Post-Stroke | Infarct Volume (% of hemisphere) | Brain Swelling Rate (%) |
|------------------------|-------------------------------|----------------------------------|-------------------------|
| Vehicle Control | - | 38.5 ± 5.4 | 15.2 ± 3.1 |
| Odatroltide (10 mg/kg) | 1.5 hours | 22.1 ± 4.8 | 8.5 ± 2.5 |
| rtPA (10 mg/kg) | 1.5 hours | 25.3 ± 5.1 | 9.1 ± 2.8 |
| Odatroltide (10 mg/kg) | 3 hours | 26.8 ± 4.9 | 9.8 ± 2.9 |
| rtPA (10 mg/kg) | 3 hours | 35.1 ± 5.2 | 14.1 ± 3.0 |
| Odatroltide (10 mg/kg) | 4.5 hours | 36.2 ± 5.1 | 13.5 ± 3.2 |
| rtPA (10 mg/kg) | 4.5 hours | 40.2 ± 5.5 | 18.9 ± 3.5** |

^{*}p < 0.05 vs. Vehicle Control; **p < 0.05 vs. **Odatroltide** at the same time point. Data adapted from Zhou et al., 2022.

Table 2: Neurological Outcome and Hemorrhagic Transformation



| Treatment Group | Treatment Time Post-Stroke | Modified Neurological Severity Score (mNSS) | Hemorrhagic Transformation (Grade) |
|------------------------|-------------------------------|--|--|
| Vehicle Control | - | 10.2 ± 1.5 | 1.1 ± 0.3 |
| Odatroltide (10 mg/kg) | 1.5 hours | 6.8 ± 1.2 | 1.2 ± 0.4 |
| rtPA (10 mg/kg) | 1.5 hours | 7.1 ± 1.3 | 1.5 ± 0.5 |
| Odatroltide (10 mg/kg) | 3 hours | 7.5 ± 1.4* | 1.3 ± 0.4 |
| rtPA (10 mg/kg) | 3 hours | 9.8 ± 1.6 | 2.1 ± 0.6 |
| Odatroltide (10 mg/kg) | 4.5 hours | 9.5 ± 1.5 | 1.4 ± 0.5 |
| rtPA (10 mg/kg) | 4.5 hours | 10.5 ± 1.7 | 2.8 ± 0.7 |

^{*}p < 0.05 vs. Vehicle Control; **p < 0.05 vs. **Odatroltide** at the same time point. Data adapted from Zhou et al., 2022.

Experimental Protocols

1. Rat Focal Embolic Stroke Model

This protocol is based on the methodology described by Zhou et al. (2022).[3]

- Animal Model: Male Wistar rats (280-320g) are used.
- Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.
- Embolus Preparation: A blood clot is prepared from a donor rat. Briefly, arterial blood is drawn and allowed to clot in a PE-50 tubing. The clot is then fragmented and suspended in saline.
- Surgical Procedure:



- A midline cervical incision is made to expose the right common carotid artery (CCA),
 external carotid artery (ECA), and internal carotid artery (ICA).
- The ECA is ligated and dissected distally.
- A microcatheter is inserted into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA).
- The prepared embolus is injected to occlude the MCA.
- The catheter is withdrawn, and the ECA stump is ligated.
- Post-operative Care: Animals are monitored during recovery from anesthesia. Body temperature is maintained at 37°C.

2. **Odatroltide** Administration

- Drug Preparation: Odatroltide is dissolved in sterile saline to the desired concentration (e.g., 10 mg/kg).
- Administration: The solution is administered intravenously (e.g., via the tail vein) at the specified time points post-stroke induction (1.5, 3, or 4.5 hours).

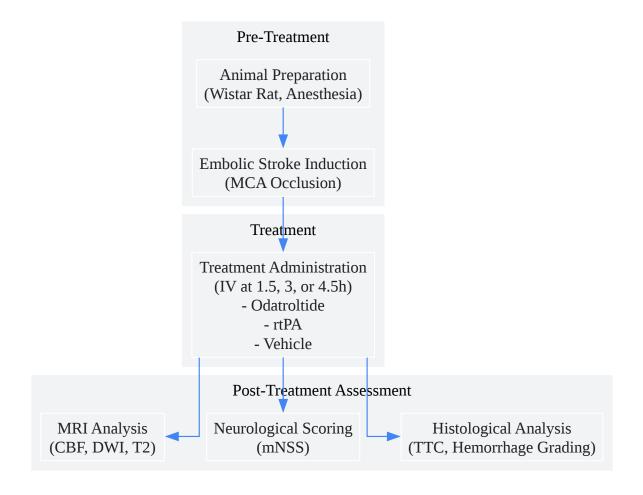
3. Outcome Assessments

- Magnetic Resonance Imaging (MRI): Multi-parametric MRI can be performed at various time points (e.g., 2, 24, and 48 hours post-stroke) to assess cerebral blood flow (CBF), diffusionweighted imaging (DWI) lesion volume, and T2-weighted imaging lesion volume.
- 2,3,5-triphenyltetrazolium chloride (TTC) Staining: At the study endpoint (e.g., 48 hours), animals are euthanized, and brains are sectioned and stained with TTC to visualize the infarct area. The unstained area represents the infarct.
- Neurological Function: A modified Neurological Severity Score (mNSS) is used to evaluate motor, sensory, balance, and reflex functions. Scoring is typically performed at baseline and at specified time points post-treatment.



 Hemorrhagic Transformation: Brain sections are visually inspected and graded for the presence and severity of hemorrhage.

Experimental Workflow Diagram



Click to download full resolution via product page

Experimental workflow for **Odatroltide** in a rat embolic stroke model.

Odatroltide in Nonhuman Primate Stroke Models

While several sources indicate that **Odatroltide** has been shown to be safe and effective in nonhuman primate models of stroke, reducing cerebral infarct and swelling volume and improving neurological outcomes, the detailed quantitative data and specific experimental



protocols from these studies have not been made publicly available in peer-reviewed literature to date.[2] The information is currently based on unpublished data from Lumosa Therapeutics. [4]

General protocols for nonhuman primate stroke models, which would likely be adapted for **Odatroltide** studies, often involve species such as cynomolgus monkeys. Ischemic stroke is typically induced by middle cerebral artery occlusion (MCAO), either through endovascular approaches or direct surgical methods. Outcome assessments in these models include advanced neuroimaging (MRI, CT), behavioral and neurological scoring systems adapted for primates, and histopathological analysis.

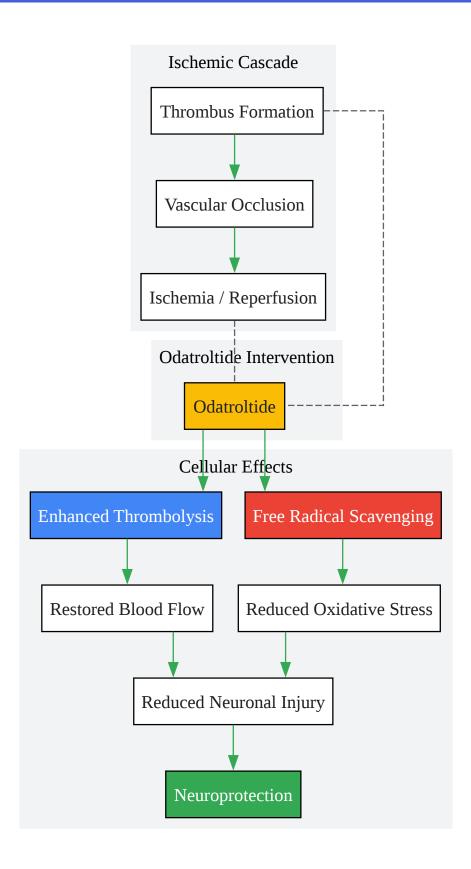
Proposed Mechanism of Action and Signaling Pathways

Odatroltide is designed to have a dual mechanism of action that addresses both the vascular occlusion and the subsequent neuronal injury in ischemic stroke.

- Thrombolytic Effect: The peptide component of **Odatroltide** is believed to enhance the binding of plasminogen to the fibrin clot. This facilitates the activation of plasminogen into plasmin, promoting the breakdown of the thrombus and restoring blood flow to the ischemic brain region.[1]
- Neuroprotective Effect: The small molecule component of **Odatroltide** acts as a potent
 antioxidant, scavenging harmful free radicals that are generated during ischemia and
 reperfusion.[1] This is thought to mitigate oxidative stress, a key contributor to neuronal cell
 death. Additionally, **Odatroltide** may possess anti-inflammatory properties, further protecting
 brain tissue from secondary injury.

Signaling Pathway Diagram





Click to download full resolution via product page

Proposed dual mechanism of action of **Odatroltide** in ischemic stroke.



Conclusion

Odatroltide is a promising therapeutic agent for acute ischemic stroke. It has been shown to reduce infarct volume and brain swelling, and improve neurological outcomes with a potentially better safety profile regarding hemorrhagic transformation compared to rtPA, especially with a delayed treatment window. While efficacy in nonhuman primate models has been reported, the public availability of this data is pending. The dual thrombolytic and neuroprotective mechanisms of Odatroltide represent a novel approach to stroke therapy. Further clinical trials are underway to confirm these preclinical findings in human patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lumosa Therapeutics [lumosa.com.tw]
- 2. First Human Subject Enrolled in Lumosa Therapeutics' Phase 1 Trial for LT3001, a New Drug Molecule for Acute Ischemic Stroke [prnewswire.com]
- 3. A Reliable Nonhuman Primate Model of Ischemic Stroke with Reproducible Infarct Size and Long-term Sensorimotor Deficits [aginganddisease.org]
- 4. Intravenous Odatroltide for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Odatroltide (LT3001) in Preclinical Stroke Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143700#odatroltide-treatment-in-rodent-and-nonhuman-primate-stroke-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com